![molecular formula C17H18F2N4O B2538634 N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310017-15-1](/img/structure/B2538634.png)
N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that combines a bicyclic octane ring with a pyrazole moiety and a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic octane ring, introduction of the pyrazole moiety, and attachment of the difluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic ring or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide. Research indicates that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of known anticancer agents such as taxanes and Vinca alkaloids .
- Case Studies : A study reported that pyrazole derivatives showed percent growth inhibition (PGI) against several cancer cell lines, including SNB-19 and OVCAR-8, with PGIs exceeding 85% . The structural modifications in these compounds can enhance their efficacy and selectivity toward cancer cells.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties.
- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures possess significant antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances the antibacterial efficacy.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties associated with pyrazole derivatives.
- Mechanism : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .
Data Table: Summary of Biological Activities
Activity Type | Compound Structure | Target Organisms/Cells | Percent Growth Inhibition (PGI) |
---|---|---|---|
Anticancer | N-(2,6-difluorophenyl)-3-(1H-pyrazol...) | SNB-19, OVCAR-8 | 85%+ |
Antibacterial | Similar pyrazole derivatives | Mycobacterium smegmatis | Significant inhibition |
Anti-inflammatory | Various pyrazole analogs | In vitro models | Modulation of cytokines |
Mecanismo De Acción
The mechanism of action of N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic octane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[2.2.1]heptane-8-carboxamide
- N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[4.2.1]nonane-8-carboxamide
Uniqueness
N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide stands out due to its specific combination of structural features, which confer unique chemical and biological properties. Its difluorophenyl group enhances its stability and binding affinity, while the bicyclic octane ring provides a rigid framework that is not commonly found in similar compounds .
Actividad Biológica
N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This compound belongs to a novel class of azabicyclic compounds that have shown promise in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels.
The primary biological activity of this compound is its ability to inhibit NAAA, an enzyme involved in the degradation of endocannabinoids and other lipid mediators. By inhibiting NAAA, the compound increases the levels of PEA, which has anti-inflammatory and analgesic properties. The mechanism is characterized by a non-covalent interaction with the enzyme, allowing for sustained therapeutic effects without the potential drawbacks associated with covalent inhibitors.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has been performed to optimize the biological activity of this class of compounds. Variations in the chemical structure, such as modifications to the azabicyclic core and substitutions on the phenyl ring, have been systematically explored to enhance potency and selectivity.
Table 1: Summary of SAR Findings
Compound ID | Structure Modification | IC50 (µM) | Selectivity for NAAA |
---|---|---|---|
ARN16186 | Initial Lead | 0.655 | Moderate |
ARN19689 | Ethoxymethyl substitution | 0.042 | High |
ARNXXXX | Para-methyl substitution | 0.150 | Moderate |
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound exhibits low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 µM) . Furthermore, in vivo assessments have shown that this compound effectively reduces inflammation and pain in animal models, supporting its potential application in clinical settings.
Case Study: In Vivo Efficacy
A recent study evaluated the efficacy of this compound in a rat model of inflammatory pain. The results indicated a significant reduction in pain behaviors compared to control groups, correlating with elevated levels of PEA in systemic circulation. These findings suggest that the compound not only inhibits NAAA effectively but also translates into meaningful therapeutic outcomes.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with high oral bioavailability observed in preclinical models. This profile enhances its potential for development as an oral therapeutic agent.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c18-14-3-1-4-15(19)16(14)21-17(24)23-11-5-6-12(23)10-13(9-11)22-8-2-7-20-22/h1-4,7-8,11-13H,5-6,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDANDSZACTJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=C(C=CC=C3F)F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.